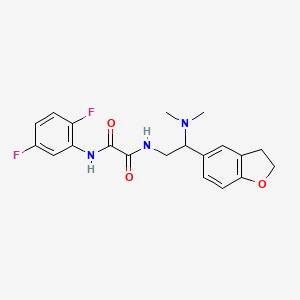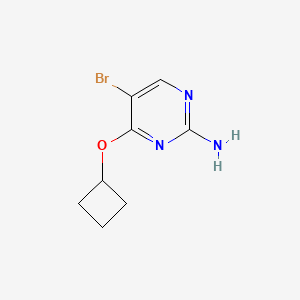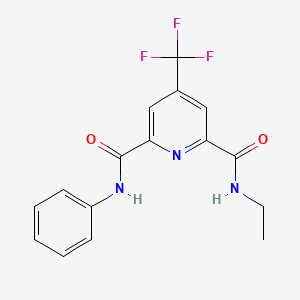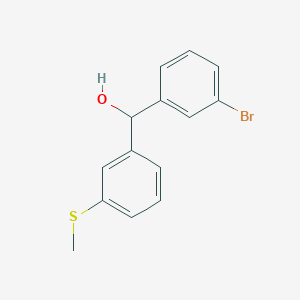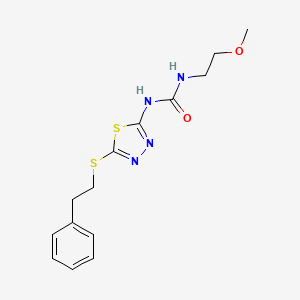
1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea, also known as METU, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
- A convenient method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives involves microwave irradiation, providing satisfactory yields and shorter reaction times compared to conventional heating methods. This method utilizes heterocyclic amino compounds and phenyl-5-(pyridine-3-yl)-1,3,4-thiadiazol-2-ylcarbamate or phenyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-ylcarbamate under solvent conditions (Li & Chen, 2008).
- Another study describes the rapid and efficient microwave-assisted synthesis of 1,3,4-thiadiazole aroylureas, highlighting a shorter reaction time and the identification of the target compounds by various spectroscopic methods (Han et al., 2009).
Structural and Molecular Analysis :
- Quantum chemical, spectroscopic, and X-ray diffraction studies reveal detailed insights into the molecular geometry, vibrational frequencies, and chemical shift values of 1,3,4-thiadiazole derivatives. The studies provide information about the molecular electrostatic potentials, frontier molecular orbitals, and thermodynamic properties, contributing to a deeper understanding of these compounds (Saraçoǧlu & Cukurovalı, 2013).
Photophysical and Photochemical Properties :
- Zinc phthalocyanine derivatives containing 1,3,4-thiadiazole have been studied for their photophysical and photochemical properties. These derivatives exhibit high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in photodynamic therapy applications, particularly for the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Properties :
- 1,3,4-Thiadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown promising results, indicating potential applications in addressing various microbial infections (Ameen & Qasir, 2017).
properties
IUPAC Name |
1-(2-methoxyethyl)-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-20-9-8-15-12(19)16-13-17-18-14(22-13)21-10-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPYMNCXKMMIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NN=C(S1)SCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Bis(2-methylpropyl)amino]propanoic acid](/img/structure/B2629940.png)
![N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)
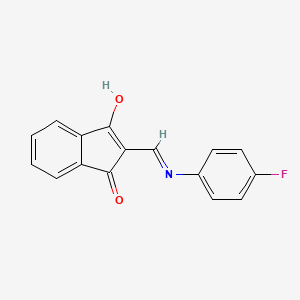
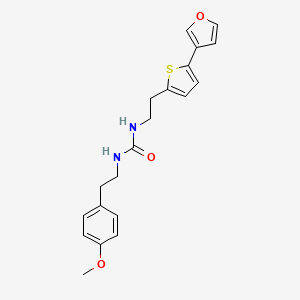
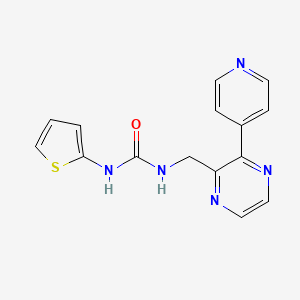

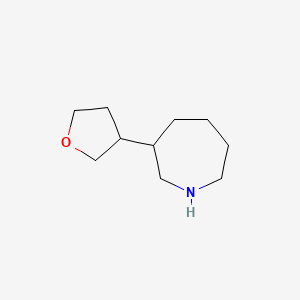
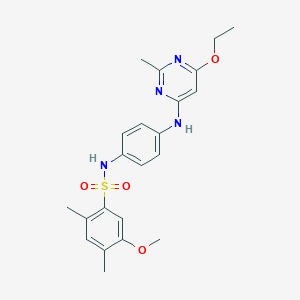
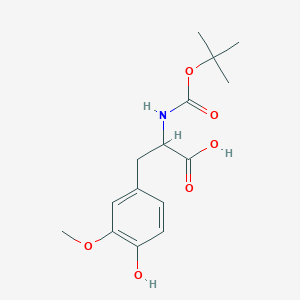
![N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2629956.png)
